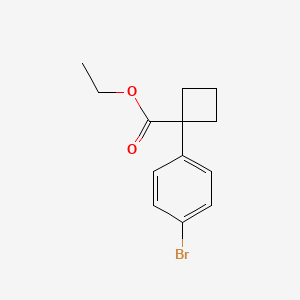
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclobutanecarboxylate, featuring a bromophenyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate typically involves the esterification of 1-(4-bromophenyl)cyclobutanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted cyclobutanecarboxylates.
Reduction: Formation of 1-(4-bromophenyl)cyclobutanemethanol.
Oxidation: Formation of 1-(4-bromophenyl)cyclobutanecarboxylic acid.
科学的研究の応用
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the bromophenyl group.
Ethyl cyclobutanecarboxylate: Lacks the bromophenyl substitution.
Ethyl cyclopropanecarboxylate: A structurally related compound with a cyclopropane ring instead of cyclobutane.
Uniqueness
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
特性
分子式 |
C13H15BrO2 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC名 |
ethyl 1-(4-bromophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-2-16-12(15)13(8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
AHDDWEXORSIRBC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














